1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylbutan-1-one
Overview
Description
1-(3,4-Dihydro-1H-isoquinolin-2-yl)-3-methylbutan-1-one is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylbutan-1-one typically involves the alkylation of 3,4-dihydroisoquinoline derivatives. One efficient method includes the reaction of 3,4-dihydroisoquinoline with an appropriate alkylating agent under mild conditions. For example, the reaction with methyl bromoacetate in acetonitrile at 60°C for 6 hours can yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dihydro-1H-isoquinolin-2-yl)-3-methylbutan-1-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield iminium salts, while reduction can produce amine derivatives.
Scientific Research Applications
1-(3,4-Dihydro-1H-isoquinolin-2-yl)-3-methylbutan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylbutan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific context of its application .
Comparison with Similar Compounds
- 1-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-phenyl-ethanone
- 1-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone
- 1-(3,4-Dihydro-1H-isoquinolin-2-yl)-3-(4-methylphenyl)-2-propen-1-one
Comparison: 1-(3,4-Dihydro-1H-isoquinolin-2-yl)-3-methylbutan-1-one is unique due to its specific alkyl substitution at the 3-position. This structural feature can influence its reactivity and biological activity compared to other similar compounds. For instance, the presence of a methyl group can enhance its stability and modify its interaction with molecular targets .
Properties
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylbutan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-11(2)9-14(16)15-8-7-12-5-3-4-6-13(12)10-15/h3-6,11H,7-10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWITQDBYCSWJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCC2=CC=CC=C2C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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